![molecular formula C22H23NO4S B2391758 N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide CAS No. 941967-42-6](/img/structure/B2391758.png)
N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide
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Overview
Description
N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTB or 4-MeONap-Tosyl-Butanamide.
Scientific Research Applications
Anticancer Activities
A series of compounds similar to N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide were designed, synthesized, and evaluated for their anticancer activities . Most of the synthesized compounds exhibited moderate to high antiproliferative activity in comparison to the standard drug cisplatin . This suggests that N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide could potentially be used in cancer research and treatment.
Tubulin Polymerization Inhibitors
The compound has been found to inhibit tubulin polymerization . Tubulin is a key component of the cytoskeleton in eukaryotic cells, involved in many essential cellular processes such as cell shape, cell signaling, secretion, intracellular transport, and cell division . Therefore, this compound could be used in research related to these cellular processes.
Cell Cycle Arrest
The compound has been found to induce cell cycle arrest at the G2/M phase . This means it could be used in research related to cell cycle regulation and the study of diseases related to cell cycle dysregulation, such as cancer.
Apoptosis Induction
The compound has been found to induce apoptosis in cells . Apoptosis, or programmed cell death, is a crucial process in development and disease, and dysregulation of apoptosis can lead to diseases such as cancer. Therefore, this compound could be used in research related to apoptosis and related diseases.
Nur77 Modulation
The compound has been found to upregulate Nur77 expression and trigger Nur77 nuclear export . Nur77 is an orphan nuclear receptor that participates in the occurrence and development of a variety of tumors . Therefore, this compound could be used in research related to Nur77 and its role in tumor development.
Antitumor Lead Compound
The compound has been suggested as a promising antitumor leading compound for further research . This means it could be used as a starting point for the development of new antitumor drugs.
Mechanism of Action
Target of Action
The primary target of N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide is tubulin , a globular protein that is the main constituent of the microtubules of living cells . Tubulin plays a crucial role in many essential cellular processes, such as maintaining cell shape, cell signaling, secretion, intracellular transport, and cell division .
Mode of Action
N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide interacts with tubulin by inhibiting its polymerization . This interaction disrupts the formation of the microtubule-formed mitotic spindle, which guides the separation of replicated chromosomes to the two daughter cells during cell division . The compound likely binds to the colchicine site of tubulin .
Biochemical Pathways
The inhibition of tubulin polymerization by N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide affects the microtubule dynamics, leading to cell cycle arrest at the G2/M phase . This interruption of the cell cycle ultimately results in apoptotic cell death .
Pharmacokinetics
The compound’s molecular weight of 35541 suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The result of N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide’s action is the induction of cell cycle arrest at the G2/M phase and subsequent cell apoptosis . This makes the compound a potential candidate for anticancer therapies .
properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-16-9-11-17(12-10-16)28(25,26)15-5-8-22(24)23-20-13-14-21(27-2)19-7-4-3-6-18(19)20/h3-4,6-7,9-14H,5,8,15H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLLAMKLILGRBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxynaphthalen-1-yl)-4-tosylbutanamide |
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